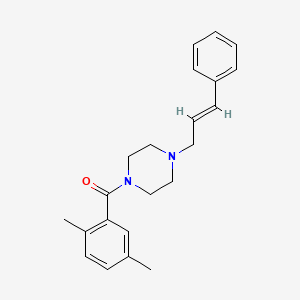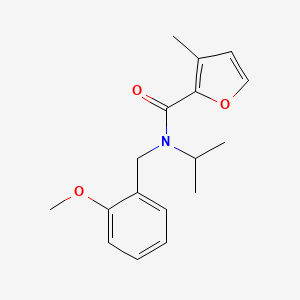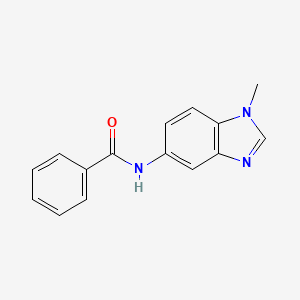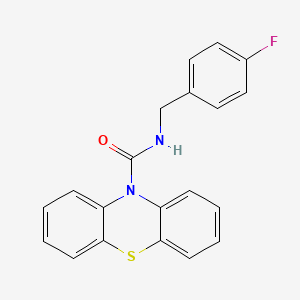![molecular formula C15H14BrN3O3 B5487465 N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5487465.png)
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide, commonly known as BPP, is a synthetic compound that has been recently developed for research purposes. BPP has been shown to have potential applications in the field of drug development due to its unique chemical structure and mechanism of action.
作用机制
BPP inhibits the activity of PKC by binding to its regulatory domain, preventing its activation. This leads to a decrease in the downstream signaling pathways that are involved in various cellular processes. BPP has been found to be more selective towards PKC compared to other protein kinases, making it a promising drug candidate.
Biochemical and Physiological Effects:
BPP has been shown to have anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. It has also been found to inhibit the growth of cancer cells and induce apoptosis. BPP has been shown to have a low toxicity profile, making it a promising drug candidate for further development.
实验室实验的优点和局限性
One advantage of using BPP in lab experiments is its specificity towards PKC, which allows for targeted inhibition of its activity. However, one limitation is that the synthesis method of BPP is complex and requires specialized equipment and expertise. Another limitation is that further studies are needed to determine its efficacy and safety in vivo.
未来方向
There are several future directions for further research on BPP. One direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to study its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to determine its pharmacokinetics and toxicity profile in vivo.
合成方法
BPP can be synthesized through a two-step process. The first step involves the reaction of 4-bromophenol with 2-bromo-1-(pyridin-4-yl)ethanone in the presence of a base to form a bromophenyl ketone intermediate. The second step involves the reaction of the bromophenyl ketone intermediate with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a base to form BPP.
科学研究应用
BPP has been shown to have potential applications in the field of drug development. It has been found to inhibit the activity of a protein called protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC has been implicated in several diseases such as cancer, diabetes, and Alzheimer's disease, making it an attractive target for drug development. BPP has also been shown to have anti-inflammatory and anti-tumor properties, further increasing its potential as a drug candidate.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-10(21-13-4-2-12(16)3-5-13)15(20)22-19-14(17)11-6-8-18-9-7-11/h2-10H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBCUNISDLNUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=NC=C1)N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=NC=C1)\N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5487386.png)

![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)
![3-allyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487409.png)


![2-(1,3-benzothiazol-2-yl)-3-{2-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5487426.png)
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5487438.png)

![3'-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5487449.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine](/img/structure/B5487466.png)

![5-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5487496.png)